5-Bromo-2-propoxypyrimidine

Description

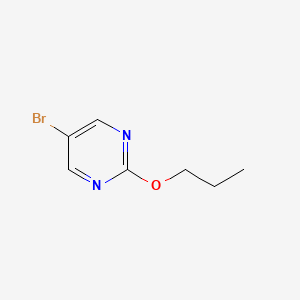

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSHLCWIQIJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633579 | |

| Record name | 5-Bromo-2-propoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-64-6 | |

| Record name | 5-Bromo-2-propoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-propoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Bromo-2-propoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-propoxypyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile synthetic intermediate, it offers multiple reaction sites for the construction of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related analogs to provide reliable estimations. Furthermore, this document explores the potential biological relevance of this class of compounds, highlighting their investigation as anticancer agents and modulators of key signaling pathways.

Chemical Structure and Identification

This compound belongs to the class of 2-alkoxypyrimidines. The core structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a propoxy group at the 2-position.

Table 1: Structural and Identification Data for this compound and Related Analogs

| Property | This compound (Predicted) | 5-Bromo-2-isopropoxypyrimidine[1][2] | 5-Bromo-2-ethoxypyrimidine |

| Molecular Formula | C₇H₉BrN₂O | C₇H₉BrN₂O[2] | C₆H₇BrN₂O |

| Molecular Weight | 217.06 g/mol | 217.06 g/mol [2] | 203.04 g/mol |

| CAS Number | Not available | 121487-12-5[1][2] | 17758-11-1 |

| IUPAC Name | This compound | 5-bromo-2-(propan-2-yloxy)pyrimidine | 5-bromo-2-ethoxypyrimidine |

| SMILES | CCOCc1nccc(Br)n1 | CC(C)Oc1nccc(Br)n1 | CCO c1nccc(Br)n1 |

| InChI | InChI=1S/C7H9BrN2O/c1-2-5-11-7-9-4-6(8)3-10-7/h3-4H,2,5H2,1H3 | InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-4-6(8)3-10-7/h3-5H,1-2H3 | InChI=1S/C6H7BrN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |

Physicochemical Properties

Table 2: Physicochemical Properties of 5-Bromo-2-alkoxypyrimidines

| Property | This compound (Estimated) | 5-Bromo-2-methoxypyridine[3] | 5-Bromo-2-chloropyrimidine | 5-Bromopyrimidine |

| Appearance | White to off-white solid | Light yellow liquid[4] | Off-white to beige crystalline powder | Solid |

| Melting Point (°C) | 70 - 85 | - | 73-79 | 67-73 |

| Boiling Point (°C) | > 200 | 80 °C/12 mmHg[3] | - | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane). Sparingly soluble in water. | - | - | - |

| Density (g/mL) | ~1.5 | 1.453 at 25 °C[3] | - | - |

Synthesis and Reactivity

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound is via the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with sodium propoxide. 5-Bromo-2-chloropyrimidine is a common starting material for such reactions.

Reaction Scheme:

Experimental Protocol:

-

Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous propanol. To this, add sodium metal in small portions with stirring until all the sodium has reacted to form a solution of sodium propoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 5-Bromo-2-chloropyrimidine in anhydrous propanol dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Reactivity

The this compound molecule offers two primary sites for further functionalization, making it a valuable building block in organic synthesis.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.

-

Lithiation: The pyrimidine ring can be lithiated, typically at the 4- or 6-position, to generate an organolithium intermediate that can react with various electrophiles.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the two pyrimidine protons (H4 and H6) in the aromatic region (δ 8.5-9.0 ppm).- A triplet corresponding to the -OCH₂- protons of the propoxy group (δ 4.2-4.5 ppm).- A sextet for the -CH₂- protons of the propoxy group (δ 1.7-2.0 ppm).- A triplet for the terminal -CH₃ protons of the propoxy group (δ 0.9-1.2 ppm). |

| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with the carbon bearing the bromine atom (C5) and the carbon attached to the propoxy group (C2) being significantly deshielded.- Resonances for the three carbons of the propoxy group. |

| IR (Infrared) | - C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic propoxy group.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1400-1600 cm⁻¹).- C-O stretching vibration of the ether linkage (around 1000-1300 cm⁻¹).- C-Br stretching vibration at lower wavenumbers. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at M⁺ and M⁺+2. |

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of 5-bromopyrimidine derivatives has shown significant promise in drug discovery.[5]

-

Anticancer Activity: Numerous studies have reported the synthesis and evaluation of 5-bromopyrimidine analogs as potent anticancer agents.[6] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including human colon cancer, lung cancer, and leukemia.[7]

-

Enzyme Inhibition: 5-Bromopyrimidine derivatives have been identified as inhibitors of several key enzymes implicated in disease, such as protein kinases (e.g., Bcr/Abl tyrosine kinase) and dihydrofolate reductase (DHFR).[5][7]

-

Bone Anabolic Agents: A recent study highlighted the potential of pyrimidine derivatives to promote osteogenesis through the BMP2/SMAD1 signaling pathway, suggesting their utility in treating bone-related disorders.[8]

Signaling Pathway and Experimental Workflow

Given the documented activity of pyrimidine derivatives as bone anabolic agents, a relevant signaling pathway to visualize is the BMP2/SMAD1 pathway. The following diagram illustrates the general mechanism by which a hypothetical pyrimidine derivative could promote osteogenesis.

Caption: BMP2/SMAD1 signaling pathway in osteogenesis.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

Caption: Drug discovery workflow for pyrimidine derivatives.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While direct experimental data is sparse, a comprehensive understanding of its chemical properties and reactivity can be inferred from related compounds. The pyrimidine scaffold, and specifically 5-bromopyrimidine derivatives, continue to be a fertile ground for drug discovery, with demonstrated activities in oncology and regenerative medicine. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. aobchem.com [aobchem.com]

- 2. usbio.net [usbio.net]

- 3. 5-ブロモ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-propoxypyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-propoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific compound, this guide also includes information on its close isomer, 5-Bromo-2-isopropoxypyrimidine, for comparative purposes.

Core Chemical Data

| Property | This compound | 5-Bromo-2-isopropoxypyrimidine |

| CAS Number | Not readily available | 121487-12-5[1] |

| Molecular Formula | C₇H₉BrN₂O | C₇H₉BrN₂O[1] |

| Molecular Weight | 217.06 g/mol | 217.06 g/mol [1] |

| Chemical Structure | A pyrimidine ring substituted with a bromine atom at the 5th position and a propoxy group at the 2nd position. | A pyrimidine ring substituted with a bromine atom at the 5th position and an isopropoxy group at the 2nd position. |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the readily available 5-Bromo-2-chloropyrimidine can be reacted with sodium propoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2-chloropyrimidine

-

Sodium metal

-

Anhydrous propan-1-ol

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Sodium Propoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of anhydrous propan-1-ol with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form sodium propoxide.

-

Reaction Setup: In a separate flask, dissolve 5-Bromo-2-chloropyrimidine in anhydrous THF.

-

Nucleophilic Substitution: Slowly add the freshly prepared sodium propoxide solution to the solution of 5-Bromo-2-chloropyrimidine at room temperature with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (5-Bromo-2-chloropyrimidine) is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Potential Applications in Research and Drug Development

Halogenated pyrimidines, such as this compound, are valuable building blocks in medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The 2-propoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Given the structural similarities to other biologically active pyrimidine derivatives, this compound could be a key intermediate in the synthesis of novel therapeutic agents, including but not limited to:

-

Kinase inhibitors

-

Antiviral agents

-

Anticancer agents

-

Central nervous system modulators

Researchers and drug development professionals can utilize this intermediate to generate libraries of novel compounds for high-throughput screening and lead optimization studies. The specific steric and electronic properties conferred by the propoxy group may offer advantages in potency, selectivity, or pharmacokinetic profiles compared to other alkoxy-substituted pyrimidines.

References

Spectral Analysis of 5-Bromo-2-propoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of 5-Bromo-2-propoxypyrimidine (CAS No. 886365-64-6). Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral values based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | Singlet | 2H | H-4, H-6 (Pyrimidine ring protons) |

| ~4.30 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| ~1.85 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.05 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163.5 | C-2 (Carbon attached to propoxy group) |

| ~158.0 | C-4, C-6 (Pyrimidine ring carbons) |

| ~115.0 | C-5 (Carbon attached to bromine) |

| ~70.0 | -O-CH₂ -CH₂-CH₃ |

| ~22.5 | -O-CH₂-CH₂ -CH₃ |

| ~10.5 | -O-CH₂-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2870 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1580-1550 | Strong | C=N, C=C stretch (Pyrimidine ring) |

| ~1470-1430 | Medium | C-H bend (Aliphatic) |

| ~1250-1200 | Strong | C-O-C stretch (Asymmetric) |

| ~1050-1000 | Strong | C-O-C stretch (Symmetric) |

| ~600-500 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 216/218 | High | [M]⁺, Molecular ion peak (Characteristic 1:1 isotopic pattern for Bromine) |

| 173/175 | Medium | [M - C₃H₇]⁺, Loss of propyl group |

| 137 | Medium | [M - Br]⁺, Loss of Bromine |

| 79/81 | Medium | [Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Co-add 1024 or more scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum in the range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane (10-100 µg/mL).

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Set the electron ionization energy to 70 eV.

-

Scan a mass range of m/z 50-300.

-

The quadrupole mass analyzer will separate the ions based on their mass-to-charge ratio.

-

The detector will record the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Solubility of 5-Bromo-2-propoxypyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-propoxypyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination. It includes qualitative solubility information for structurally related compounds, a detailed, adaptable experimental protocol for quantitative solubility measurement, and a general synthetic pathway for 5-bromo-2-substituted pyrimidines. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of many biologically active molecules, and the bromo- and propoxy- substituents on this particular compound offer versatile handles for further chemical modification. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical reactions, purification processes, formulation development, and in vitro/in vivo screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.07 g/mol |

| Appearance | Expected to be a solid at room temperature |

| CAS Number | Not readily available |

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents at different temperatures.

Qualitative Solubility of Structurally Related Compounds

To provide a useful, albeit indirect, reference for formulating solvent systems for this compound, the following table summarizes the qualitative solubility of similar bromo-substituted pyrimidine and pyridine derivatives. The principle of "like dissolves like" suggests that the solubility of this compound may follow similar trends.

| Solvent | 5-Bromo-2-nitropyridine[1] | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 5-BROMO-2-METHYL-PYRIMIDINE[2] |

| Water | Insoluble | Insoluble | - |

| Methanol | Slightly Soluble / Readily Dissolving | Limited compatibility | Soluble[2] |

| Ethanol | Readily Dissolving | Limited compatibility | - |

| Chloroform | Slightly Soluble | - | - |

| Dimethyl Sulfoxide (DMSO) | Readily Dissolving | Good solubility | - |

| Dimethylformamide (DMF) | - | Good solubility | - |

Note: "Readily dissolving" suggests good solubility, while "slightly soluble" indicates limited solubility. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is reliable and widely used for determining the thermodynamic solubility of solid compounds.

Principle

A saturated solution of this compound is prepared in a specific solvent at a constant temperature. A known volume or mass of the clear, saturated supernatant is then carefully transferred to a pre-weighed container and the solvent is evaporated. The mass of the remaining solid solute is determined, from which the solubility can be calculated and expressed in various units (e.g., g/100 mL, mg/mL, or mole fraction).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 5.00 mL) or mass of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches thermodynamic equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette or syringe.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Weighing:

-

Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent appears to be fully evaporated, place the container in a vacuum desiccator to remove any residual solvent and cool to room temperature.

-

Weigh the container with the solid residue.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of supernatant withdrawn (mL)] * 100

Visualization of Related Processes

General Synthetic Pathway for 5-Bromo-2-Substituted Pyrimidines

The following diagram illustrates a general synthetic route to 5-bromo-2-substituted pyrimidines, starting from 2-hydroxypyrimidine. This provides context for the synthesis of the target compound and its analogues.

Caption: General synthetic pathway to this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility is visualized below.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this technical guide provides a crucial framework for researchers. By presenting qualitative data for analogous compounds and a detailed, adaptable experimental protocol, this document empowers scientists and drug development professionals to determine the solubility of this important pharmaceutical intermediate in their specific solvent systems. The provided visualizations of the general synthetic pathway and experimental workflow further aid in the practical application of this compound. The empirical determination of the solubility of this compound is strongly encouraged to facilitate its broader use in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-propoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-propoxypyrimidine, a key intermediate in medicinal chemistry and drug discovery. This document outlines a plausible and detailed synthetic route, methods for purification, and a summary of its physicochemical and spectral properties.

Introduction

This compound is a substituted pyrimidine derivative with significant potential as a building block in the synthesis of complex organic molecules. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including approved pharmaceuticals. The presence of a bromo substituent at the 5-position and a propoxy group at the 2-position offers two distinct points for further chemical modification, making it a versatile intermediate for the generation of diverse compound libraries in drug discovery programs. The bromo group can participate in various cross-coupling reactions, while the propoxy group modulates the electronic properties and lipophilicity of the molecule.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of a suitable precursor, 5-bromo-2-halopyrimidine, typically 5-bromo-2-chloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by a propoxy group.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxypyrimidine

A common route to 5-bromo-2-chloropyrimidine involves the bromination of 2-hydroxypyrimidine followed by chlorination.[1][2][3]

Materials:

-

2-Hydroxypyrimidine

-

Hydrobromic acid (HBr)

-

Hydrogen peroxide (H₂O₂)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine or Diisopropylethylamine

-

Toluene or another suitable solvent

-

Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Bromination: In a reaction vessel, 2-hydroxypyrimidine is mixed with hydrobromic acid.[1] The mixture is heated, and hydrogen peroxide is added portion-wise while maintaining the reaction temperature.[1] The reaction is monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the resulting precipitate of 5-bromo-2-hydroxypyrimidine is collected by filtration, washed, and dried.

-

Chlorination: The dried 5-bromo-2-hydroxypyrimidine is suspended in a solvent such as toluene.[3] Phosphorus oxychloride is added, followed by the slow addition of an organic base like triethylamine.[1] The mixture is heated to reflux and maintained for several hours until the reaction is complete. After cooling, the excess phosphorus oxychloride and solvent are removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a sodium carbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5-bromo-2-chloropyrimidine.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of 5-bromo-2-chloropyrimidine is displaced by a propoxy group.[4]

Materials:

-

5-Bromo-2-chloropyrimidine

-

Propanol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous propanol is dissolved in anhydrous DMF. Sodium hydride is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

-

Substitution Reaction: A solution of 5-bromo-2-chloropyrimidine in anhydrous DMF is added dropwise to the freshly prepared sodium propoxide solution at room temperature. The reaction mixture is then heated and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectral Data

Physicochemical Properties

| Property | Value |

| CAS Number | 886365-64-6[5][6][7][8] |

| Molecular Formula | C₇H₉BrN₂O[5] |

| Molecular Weight | 217.06 g/mol [5] |

| Appearance | Expected to be a solid at room temperature |

| SMILES | CCCOC1=NC=C(Br)C=N1[5] |

Predicted Spectroscopic Data

The following data are predicted or extrapolated from closely related structures and should be confirmed by experimental analysis.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 2H | H-4, H-6 (Pyrimidine ring protons) |

| ~4.3 | t | 2H | -OCH₂- |

| ~1.8 | sext | 2H | -CH₂-CH₃ |

| ~1.0 | t | 3H | -CH₃ |

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C-2 |

| ~159 | C-4, C-6 |

| ~107 | C-5 |

| ~69 | -OCH₂- |

| ~22 | -CH₂-CH₃ |

| ~10 | -CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2970-2870 | C-H stretch (aliphatic) |

| ~1570-1550 | C=N stretch (pyrimidine ring) |

| ~1470-1430 | C=C stretch (pyrimidine ring) |

| ~1250-1200 | C-O-C stretch (asymmetric) |

| ~1050-1000 | C-O-C stretch (symmetric) |

| ~600-500 | C-Br stretch |

MS (Mass Spectrometry)

| m/z | Assignment |

| 216/218 | [M]⁺, [M+2]⁺ (presence of Bromine) |

Applications in Drug Development

Substituted pyrimidines are a cornerstone in medicinal chemistry due to their ability to mimic the structure of endogenous nucleobases and their versatile biological activities. This compound serves as a valuable intermediate for the synthesis of targeted therapeutics, including but not limited to:

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in many kinase inhibitors used in oncology.

-

Antiviral Agents: As a nucleoside analogue precursor, it can be utilized in the development of new antiviral drugs.

-

Receptor Antagonists: The scaffold can be elaborated to design antagonists for various G-protein coupled receptors (GPCRs).

The strategic placement of the bromo and propoxy groups allows for sequential and site-selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. This guide provides a detailed, albeit proposed, synthetic pathway and a summary of its key physicochemical and predicted spectral characteristics. The outlined experimental protocols, based on well-established chemical transformations, offer a practical starting point for the laboratory-scale synthesis of this compound. Further experimental validation of the presented characterization data is encouraged to provide a definitive analytical profile of this important chemical entity.

References

- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 2. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS:886365-64-6, this compound-毕得医药 [bidepharm.com]

- 6. 5-BROMO-2-PROPOXY-PYRIMIDINE, CasNo.886365-64-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 7. axel.as-1.co.jp [axel.as-1.co.jp]

- 8. CAS NO:886365-64-6; this compound [chemdict.com]

Reactivity of the Bromine Atom in 5-Bromo-2-propoxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-2-propoxypyrimidine, a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged motif in a vast array of biologically active compounds, and the ability to selectively functionalize it at the 5-position is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.

The bromine atom at the 5-position of the pyrimidine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide will delve into the key reactions, providing detailed experimental protocols, quantitative data where available for analogous systems, and visual diagrams of the reaction mechanisms.

Core Concepts of Reactivity

The reactivity of the bromine atom in this compound is primarily dictated by its position on the electron-deficient pyrimidine ring. In palladium-catalyzed cross-coupling reactions, the general reactivity of aryl halides follows the order I > Br > Cl.[1] This indicates that the C-Br bond at the 5-position is highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[2] The 2-propoxy group is an electron-donating group, which can subtly influence the reactivity of the pyrimidine ring, but the inherent reactivity of the C-Br bond remains the dominant factor for selective functionalization at the 5-position.

Key Cross-Coupling Reactions

Several powerful palladium-catalyzed cross-coupling reactions can be employed to functionalize the 5-position of this compound. These include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize typical reaction conditions for key palladium-catalyzed cross-coupling reactions involving a C-Br bond on a pyrimidine ring, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

| Component | General Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a ligand | Catalyst choice is crucial for yield and selectivity.[3] |

| Ligand | PPh₃, XPhos, SPhos | Often required for efficient catalysis.[4] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step.[3] |

| Boron Reagent | Arylboronic acids or esters | A wide variety of reagents can be used.[5] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of organic solvent and water is common.[3] |

| Temperature | 80-110 °C | Reaction temperature can influence reaction rate.[1] |

Table 2: Buchwald-Hartwig Amination Conditions

| Component | General Conditions | Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are commonly used with a ligand.[4] |

| Ligand | BINAP, Xantphos, Josiphos | Ligand choice is critical for C-N bond formation.[6] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[1] |

| Amine | Primary or secondary amines | A wide range of amines can be coupled.[6] |

| Solvent | Toluene, Dioxane | Anhydrous, inert solvents are necessary.[4] |

| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines.[2] |

Table 3: Sonogashira Coupling Conditions

| Component | General Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) precursors can be used.[1] |

| Copper Co-catalyst | CuI | Typically used to facilitate the reaction.[1] |

| Base | Et₃N, i-Pr₂NH | Often serves as both base and solvent.[1] |

| Alkyne | Terminal alkynes | A diverse range of alkynes can be used. |

| Solvent | THF, DMF, Acetonitrile | A co-solvent may be used. |

| Temperature | Room Temperature to 80 °C | Reactions are often run at or above room temperature.[1] |

Table 4: Stille Coupling Conditions

| Component | General Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(0) catalysts are standard.[2] |

| Organostannane | Aryl-, vinyl-, or alkylstannanes | A key drawback is the toxicity of tin compounds.[7] |

| Solvent | Toluene, DMF | Anhydrous solvents are required.[2] |

| Temperature | 80-120 °C | Heat is generally required to drive the reaction.[2] |

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.[1]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Degassed solvent (e.g., toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent.

-

Add this compound and the amine.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 10 mol%)

-

Amine base (e.g., Et₃N, 2.0 equiv)

-

Degassed solvent (e.g., DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

-

Flush the flask with an inert gas.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel.[2]

Protocol 4: Stille Coupling

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.[2]

Materials:

-

This compound (1.0 equiv)

-

Organostannane (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

-

Add the anhydrous solvent, followed by the organostannane.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with water and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions discussed.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Stille coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

5-Bromo-2-propoxypyrimidine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. Its ability to engage in various biological interactions has led to its incorporation into a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. Within the diverse landscape of pyrimidine-based scaffolds, 5-Bromo-2-propoxypyrimidine emerges as a promising, albeit underexplored, building block for the synthesis of novel drug candidates. The strategic placement of a bromine atom at the 5-position and a propoxy group at the 2-position offers a unique combination of reactivity and physicochemical properties, making it an attractive starting point for the development of targeted therapies.

This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. Drawing upon the well-established reactivity of related 5-bromopyrimidine and 2-alkoxypyrimidine analogs, this document will explore its potential in the design and synthesis of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents. While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, this guide will provide detailed, generalized experimental protocols and conceptual frameworks to empower researchers in their drug discovery endeavors.

Core Attributes of the this compound Scaffold

The medicinal chemistry utility of this compound is rooted in the distinct functionalities of its substituents:

-

The 5-Bromo Group: This moiety serves as a versatile synthetic handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position. This enables extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

-

The 2-Propoxy Group: The presence of the 2-propoxy group significantly influences the molecule's physicochemical properties. It increases lipophilicity compared to a hydroxyl or amino group, which can enhance membrane permeability and oral bioavailability. Furthermore, the alkoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the overall conformation of the molecule, thereby impacting its binding to a biological target.

Potential Therapeutic Applications

Based on the established biological activities of analogous pyrimidine derivatives, this compound holds considerable promise as a scaffold for the development of agents targeting several key areas of disease.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a well-established "privileged structure" for kinase inhibition due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases.

Derivatives of 5-bromopyrimidines have been successfully developed as inhibitors of various kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK). The general strategy involves utilizing the 5-bromo position to introduce substituents that can occupy hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.

Hypothetical Signaling Pathway Inhibition:

G Protein-Coupled Receptor (GPCR) Modulators

GPCRs represent another major class of drug targets, involved in a vast array of physiological processes. The development of small molecule modulators for GPCRs, including agonists, antagonists, and allosteric modulators, is a highly active area of research. The pyrimidine scaffold has been incorporated into various GPCR ligands. The ability to introduce diverse substituents at the 5-position of this compound would allow for the fine-tuning of interactions with the ligand-binding pockets of different GPCRs.

Antiviral Agents

The pyrimidine ring is a fundamental component of nucleosides, the building blocks of DNA and RNA. Consequently, pyrimidine analogs have been extensively investigated as antiviral agents, primarily acting as inhibitors of viral polymerases. 5-substituted pyrimidine nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), are potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). While this compound is not a nucleoside analog itself, it could serve as a precursor for the synthesis of novel non-nucleoside antiviral compounds or as a scaffold for the development of inhibitors of other viral targets like proteases or helicases.

Synthetic Strategies and Experimental Protocols

The synthetic utility of this compound lies in its amenability to a range of chemical transformations, particularly at the C5-bromo position. Below are generalized experimental protocols for key reactions that can be employed to generate libraries of diverse derivatives.

General Experimental Workflow:

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water) is added the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.02-0.10 eq) is then added, and the reaction mixture is heated to 80-120 °C under an inert atmosphere.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-propoxypyrimidine.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl derivatives.

Protocol:

-

In an oven-dried Schlenk tube, this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 eq) are combined.

-

The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated to 80-110 °C.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired 5-amino-2-propoxypyrimidine derivative.

Quantitative Data Summary

| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |

| Example-1 | Kinase A | Kinase Inhibition | Data |

| Example-2 | GPCR B | Radioligand Binding | Data |

| Example-3 | Virus C | Plaque Reduction | Data |

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold with significant potential in medicinal chemistry. Its strategic combination of a synthetically tractable bromo group and a lipophilic propoxy group provides a solid foundation for the design and synthesis of novel therapeutic agents. While this guide has outlined potential applications in the development of kinase inhibitors, GPCR modulators, and antiviral agents based on the established chemistry of related compounds, the full potential of this scaffold remains to be unlocked through dedicated research efforts.

Future studies should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound. The exploration of a wide range of substituents at the 5-position through robust cross-coupling methodologies will be crucial for elucidating detailed structure-activity relationships. Such investigations are anticipated to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of therapeutic options for a variety of diseases. The detailed protocols and conceptual frameworks provided herein serve as a launchpad for researchers to embark on the exciting exploration of this promising chemical entity.

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-propoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2-propoxypyrimidine, a valuable building block in medicinal chemistry and drug development. The document details the necessary starting materials, key intermediates, and detailed experimental protocols. All quantitative data is summarized for clarity, and reaction workflows are visualized using logical diagrams.

Introduction

This compound is a substituted pyrimidine derivative with significant potential as an intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. The strategic placement of the bromo and propoxy functional groups allows for a variety of subsequent chemical transformations, making it a versatile scaffold in drug discovery programs. This guide outlines the most common and effective methods for its preparation.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and widely applicable method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with a propoxide source. The precursor of choice is typically 5-bromo-2-chloropyrimidine due to its reactivity and commercial availability.

The overall transformation is depicted in the following workflow:

Caption: General workflow for the synthesis of this compound.

Starting Material: 5-Bromo-2-chloropyrimidine

5-Bromo-2-chloropyrimidine is a key intermediate in this synthetic route. It can be sourced commercially or synthesized via several established methods. Two common laboratory-scale preparations are detailed below.

One prevalent method involves the chlorination of 5-bromo-2-hydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Synthesis of 5-Bromo-2-chloropyrimidine from 5-Bromo-2-hydroxypyrimidine.

Experimental Protocol:

A detailed protocol for the synthesis of 5-bromo-2-chloropyrimidine from 5-bromo-2-hydroxypyrimidine is as follows:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-hydroxypyrimidine (1 equivalent) and phosphorus oxychloride (2-3 equivalents). Toluene can be used as a solvent.

-

Addition of Base: Under an inert atmosphere (e.g., nitrogen), slowly add triethylamine (1 equivalent) to the mixture at 35 °C.

-

Reaction: Heat the reaction mixture to 80-85 °C and stir for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | Toluene | 80-85 | 6 | ~91 | >99 |

An alternative, two-step one-pot synthesis starts from the more readily available 2-hydroxypyrimidine. This method involves an initial bromination followed by chlorination.

Caption: Two-step, one-pot synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxypyrimidine.

Experimental Protocol:

A representative procedure for the one-pot synthesis is as follows:

-

Bromination: In a reaction vessel, mix 2-hydroxypyrimidine (1 equivalent) with hydrobromic acid (e.g., 35 wt%, 2 equivalents). Add hydrogen peroxide (e.g., 30 wt%, 2 equivalents). Heat the mixture to 40 °C and stir for 12 hours to form 5-bromo-2-hydroxypyrimidine as an intermediate.[1]

-

Chlorination: To the intermediate from the previous step, add a chlorinating agent such as phosphorus oxychloride.

-

Reaction and Work-up: The subsequent chlorination and work-up steps are similar to the protocol described in section 2.1.1.

| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) |

| 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃ | 30-100 (bromination) | 8-14 (bromination) | 96-99 | >98 |

Synthesis of this compound

With the key intermediate, 5-bromo-2-chloropyrimidine, in hand, the final step is a nucleophilic aromatic substitution with sodium propoxide.

Experimental Protocol:

This protocol is adapted from the general procedure for the synthesis of 2-alkoxypyrimidines.

-

Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous propanol. Carefully add sodium metal (1.1-1.2 equivalents relative to 5-bromo-2-chloropyrimidine) in small portions. Stir the mixture until all the sodium has reacted to form sodium propoxide.

-

Reaction: To the solution of sodium propoxide, add 5-bromo-2-chloropyrimidine (1 equivalent) dissolved in a minimal amount of anhydrous propanol or another suitable solvent like DMF.

-

Heating and Monitoring: Heat the reaction mixture to reflux (the boiling point of propanol, approximately 97 °C) and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-chloropyrimidine | Sodium, Propanol | Propanol / DMF | Reflux (~97) | Varies (monitor) | Not reported (expected to be high) |

Alternative Starting Materials

While the route via 5-bromo-2-chloropyrimidine is the most common, other starting materials can also be considered.

-

2,4-Dichloro-5-bromopyrimidine: This can be used as a starting material, where selective substitution at the more reactive C2 or C4 position would be required.

-

2-Bromomalonaldehyde and Amidines: A one-step reaction between 2-bromomalonaldehyde and an appropriate amidine can also yield 5-bromo-2-substituted pyrimidines.[2]

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process. The initial preparation of the key intermediate, 5-bromo-2-chloropyrimidine, can be accomplished from either 5-bromo-2-hydroxypyrimidine or 2-hydroxypyrimidine, with high yields and purity. The subsequent nucleophilic aromatic substitution with sodium propoxide provides a direct route to the final product. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

5-Bromo-2-propoxypyrimidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus stands as a cornerstone in the field of medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Its inherent drug-like properties and synthetic tractability have led to its incorporation into numerous approved therapeutic agents. Within this privileged class of heterocycles, 5-Bromo-2-propoxypyrimidine has emerged as a particularly valuable building block for the discovery of novel therapeutics. The strategic placement of the bromo and propoxy functionalities offers a versatile platform for the synthesis of diverse compound libraries targeting a range of biological pathways implicated in various diseases. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, with a focus on its utility in developing kinase inhibitors and antiviral agents.

Chemical Properties and Synthesis

This compound is a halogenated alkoxy-substituted pyrimidine. The presence of the bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the 2-propoxy group modulates the electronic properties of the pyrimidine ring and can participate in crucial binding interactions with biological targets.

Synthesis of this compound:

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocols:

Protocol 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Precursor)

This protocol is adapted from general procedures for the bromination of hydroxypyrimidines.

-

Reaction Setup: To a solution of 2-hydroxypyrimidine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add bromine (1.0-1.2 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-2-hydroxypyrimidine.

Protocol 2: Synthesis of this compound (Proposed)

This proposed protocol is based on the principles of the Williamson ether synthesis[1][2][3].

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as sodium hydride (1.2 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Alkoxide Formation: Add a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in the same solvent dropwise to the suspension at 0 °C. Allow the mixture to stir for a short period (e.g., 30 minutes) to facilitate the formation of the alkoxide.

-

Alkylation: Add 1-bromopropane (1.1 eq) to the reaction mixture and allow it to warm to room temperature. The reaction can be heated (e.g., to 60-80 °C) to drive it to completion.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the starting material is consumed, carefully quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity and Application as a Building Block

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The 2-propoxy group, being relatively stable, allows for these transformations to occur selectively at the C5 position.

Caption: Key cross-coupling reactions of this compound.

Experimental Protocols for Derivatization:

The following are generalized protocols adapted from procedures for similar bromopyrimidine scaffolds.

Protocol 3: Suzuki-Miyaura Coupling (General)

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling (General)

-

Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and an amine base (e.g., triethylamine, 2.0 eq) in a solvent like DMF.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, partition the mixture between water and an organic solvent. Purify the crude product by column chromatography.

Protocol 5: Buchwald-Hartwig Amination (General)

-

Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 80-100 °C).

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling, quench the reaction and extract the product. Purify the crude product by column chromatography.

Applications in Drug Discovery

The 2-alkoxypyrimidine scaffold is a recurring motif in a variety of biologically active molecules, particularly in the realms of oncology and virology.

Kinase Inhibitors

Protein kinases are a major class of drug targets, and pyrimidine-based scaffolds are well-established as "hinge-binding" motifs that mimic the adenine ring of ATP. The 2-alkoxy group can form important interactions within the ATP-binding pocket of various kinases.

Targeted Signaling Pathways:

-

JAK-STAT Pathway: Janus kinases (JAKs) are critical for cytokine signaling. Inhibitors of JAKs, particularly JAK1 and JAK3, have shown therapeutic benefit in autoimmune diseases like rheumatoid arthritis. Several pyrimidine-based JAK inhibitors have been developed.[4][5]

-

MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in inflammatory responses. Pyrimidine-containing compounds have been investigated as p38 MAPK inhibitors.[6][7][8]

Caption: Targeted kinase signaling pathways.

Representative Biological Data (2-Alkoxypyrimidine Derivatives):

While specific data for this compound derivatives are not available, the following table presents inhibitory activities of related 2-alkoxypyrimidine compounds against various kinases to illustrate the potential of this scaffold.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrido[2,3-d]pyrimidine | FGFr | 60 | [9] |

| Pyrido[2,3-d]pyrimidine | PDGFr | >50,000 | [9] |

| Pyrido[2,3-d]pyrimidine | EGFr | >50,000 | [9] |

| Thieno[3,2-d]pyrimidine | JAK3 | 1.8 | [10] |

| Thieno[3,2-d]pyrimidine | JAK3 | 1.9 | [10] |

Antiviral Agents

The pyrimidine core is also a key feature in many antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The 2-alkoxy substituent can occupy a hydrophobic pocket in the allosteric binding site of the enzyme.

Targeted Viral Process:

-

HIV Reverse Transcription: HIV reverse transcriptase (RT) is a crucial enzyme for the replication of the virus. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[11][12][13]

Caption: Inhibition of HIV reverse transcriptase.

Representative Biological Data (2-Alkoxypyrimidine Derivatives):

The following table provides examples of the antiviral activity of pyrimidine derivatives containing ether linkages, highlighting the potential for compounds derived from this compound.

| Compound Class | Virus | EC₅₀ (µM) | Cell Line | Reference |

| 6-Alkoxypyrimidine | HIV-1 | Data in source | - | [14] |

| 6-Alkoxypyrimidine | HSV-1 | Data in source | - | [14] |

| Pyrimidine-2,4-dione with ether | HIV-1 | Low µM | - | [11] |

Pharmacokinetics:

The pharmacokinetic properties of pyrimidine derivatives are highly dependent on their specific substitution patterns. Generally, pyrimidine-based drugs can be designed to have good oral bioavailability.[15][16] The intracellular metabolism of pyrimidine analogues, particularly their phosphorylation to active nucleotide forms, is a critical aspect of their pharmacology, especially for antiviral and some anticancer agents.[17][18]

Conclusion

This compound represents a highly promising and versatile building block in the landscape of modern drug discovery. Its synthetic accessibility, coupled with the strategic positioning of reactive and modulatory functional groups, provides a robust platform for the generation of diverse chemical libraries. While direct biological data for derivatives of this specific scaffold are not yet widely published, the established importance of the broader class of 2-alkoxypyrimidines as kinase inhibitors and antiviral agents strongly suggests its potential. The detailed synthetic protocols and strategic guidance provided in this technical guide are intended to empower researchers to unlock the full potential of this compound in the quest for novel and effective therapeutics. Further exploration of this scaffold is warranted and is anticipated to yield compounds with significant biological activity.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]